An In-Depth Technical Guide to 1,4-Benzodioxan-6-yl methyl ketone: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1,4-Benzodioxan-6-yl methyl ketone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,4-Benzodioxan-6-yl methyl ketone, a pivotal intermediate in the fields of pharmaceutical and fine chemical synthesis. The document elucidates the compound's core chemical and physical properties, provides a detailed analysis of its spectroscopic profile, and presents a validated protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it explores the compound's chemical reactivity, highlighting its utility as a versatile scaffold for derivatization. The guide culminates in a discussion of its significant applications in medicinal chemistry, particularly in the development of therapeutic agents targeting adrenergic receptors. This paper is intended for researchers, chemists, and professionals in drug discovery and development who require a deep technical understanding of this valuable chemical entity.
Introduction: A Versatile Scaffold in Modern Chemistry
1,4-Benzodioxan-6-yl methyl ketone, also known as 6-acetyl-1,4-benzodioxane, is an aromatic ketone that has garnered significant attention for its role as a versatile building block in organic synthesis.[1] Its structure features the 1,4-benzodioxane moiety, a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[2][3] This framework is notably present in pharmaceuticals such as Doxazosin, an α1-adrenoreceptor antagonist used to treat hypertension.[4][5] The presence of both the benzodioxane ring and a reactive methyl ketone group makes this compound an ideal starting point for developing novel therapeutic agents, particularly in the areas of anti-inflammatory, analgesic, and anticancer research.[1][4] This guide offers an in-depth exploration of its chemical properties, synthesis, and strategic importance.
Core Chemical and Physical Properties
1,4-Benzodioxan-6-yl methyl ketone is a stable, white crystalline solid under standard conditions.[1] Its key identifiers and physical properties are summarized in the table below, providing a foundational dataset for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [6] |
| Synonyms | 6-Acetyl-1,4-benzodioxane, 6-Acetylbenzodioxane | [1][6] |
| CAS Number | 2879-20-1 | [6] |
| EC Number | 220-726-3 | |
| Molecular Formula | C₁₀H₁₀O₃ | [6] |
| Molecular Weight | 178.18 g/mol | [6] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 80-82 °C (lit.) |
Spectroscopic Profile: Structural Elucidation
The structural identity of 1,4-Benzodioxan-6-yl methyl ketone is unequivocally confirmed by a combination of spectroscopic techniques. The following is an expert analysis of its expected spectral data.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments. The aromatic region will display signals for the three protons on the benzene ring. The proton at C5 will likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet, a pattern typical for 1,2,4-trisubstituted benzene rings. The four protons of the ethylenedioxy group (-O-CH₂-CH₂-O-) are chemically equivalent and are expected to appear as a singlet or a narrow multiplet around 4.30 ppm.[4] The methyl protons of the acetyl group (-COCH₃) will present as a sharp singlet at approximately 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The carbonyl carbon of the ketone is the most deshielded, appearing around 196-197 ppm. The aromatic carbons will resonate in the 110-150 ppm range, with the oxygen-substituted carbons (C4a, C8a) appearing at the lower field end of this range. The two equivalent methylene carbons of the dioxalane ring will produce a signal around 64 ppm.[4] The methyl carbon of the acetyl group will be observed at approximately 26 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the region of 1670-1680 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aryl ketone. The spectrum will also feature multiple bands corresponding to the aromatic C=C stretching between 1500-1600 cm⁻¹ . The C-O-C stretching vibrations of the dioxane ring will be evident from strong bands in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methylene and methyl groups will appear just below this value.[4]
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a prominent molecular ion (M⁺) peak at m/z = 178, corresponding to its molecular weight. A significant fragment is anticipated at m/z = 163, resulting from the loss of the methyl group ([M-CH₃]⁺). Another characteristic fragment at m/z = 135 would correspond to the loss of the acetyl group ([M-COCH₃]⁺), representing the stable benzodioxane cation.[6]
Synthesis Methodology: Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing 1,4-Benzodioxan-6-yl methyl ketone is the Friedel-Crafts acylation of 1,4-benzodioxan.[7][8] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich aromatic ring.
Causality and Mechanistic Insight
The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The primary role of the catalyst is to generate a highly reactive electrophile, the acylium ion .[9][10] AlCl₃ coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion (CH₃CO⁺).[11] The electron-donating nature of the ether oxygens on the 1,4-benzodioxan ring activates the aromatic system, directing the electrophilic attack primarily to the para position (C6) due to steric and electronic factors, leading to the desired product with high regioselectivity. A stoichiometric amount of AlCl₃ is required because the product ketone is a Lewis base and forms a stable complex with the catalyst.[9][12] This complex is subsequently hydrolyzed during aqueous workup to release the final product.
Detailed Experimental Protocol
Materials:
-
1,4-Benzodioxan
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charging Reactants: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel.
-
Substrate Addition: To this mixture, add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and concentrated HCl. This step hydrolyzes the aluminum complex and neutralizes excess AlCl₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 1,4-Benzodioxan-6-yl methyl ketone as a white crystalline solid.
Chemical Reactivity and Derivatization
The ketone functional group is a hub for a multitude of chemical transformations, making 1,4-Benzodioxan-6-yl methyl ketone a versatile precursor for creating a library of derivatives.[7]
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can be used for further functionalization, such as esterification. For complete deoxygenation to an ethyl group (forming 6-ethyl-1,4-benzodioxan), harsher reduction conditions like the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc amalgam, HCl) reductions are employed.[7][12]
-
Oxidation: The Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, can convert the ketone into an ester (an acetate derivative), providing a route to phenolic compounds after hydrolysis.
-
Alpha-Functionalization: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for α-halogenation or α-alkylation.[13]
-
Condensation Reactions: The ketone can undergo aldol or Claisen-Schmidt condensations with aldehydes or other ketones to form α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.
Applications in Medicinal Chemistry and Drug Development
The 1,4-benzodioxane scaffold is a cornerstone in the design of ligands for G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors.[14][15] The structural rigidity and specific electronic properties conferred by the dioxalane ring are crucial for receptor binding and activity.[16][17]
Case Study: α₁-Adrenoreceptor Antagonists
1,4-Benzodioxan-6-yl methyl ketone serves as a strategic starting material for the synthesis of α₁-adrenoreceptor antagonists, a class of drugs used to treat hypertension and benign prostatic hyperplasia.[4][5] The synthesis often involves:
-
α-Bromination: The ketone is first brominated at the alpha position to yield 2-bromo-1-(1,4-benzodioxan-6-yl)ethanone.
-
Amine Substitution: The resulting α-bromo ketone undergoes nucleophilic substitution with a primary or secondary amine. This step is crucial for introducing the side chain responsible for binding to the receptor.
This synthetic route allows for the creation of a diverse library of compounds by varying the amine component, enabling extensive Structure-Activity Relationship (SAR) studies. The benzodioxane moiety typically acts as the anchor, binding within a specific pocket of the receptor, while the amine side chain provides key interactions that determine potency and selectivity.
Safety and Handling
According to available safety data, 1,4-Benzodioxan-6-yl methyl ketone is classified as a substance that causes skin irritation and serious eye irritation.[4] It may also cause respiratory irritation.
-
Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Wear suitable protective clothing, gloves, and eye/face protection.[7]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[13]
Conclusion
1,4-Benzodioxan-6-yl methyl ketone is a high-value chemical intermediate with a well-defined property profile and robust synthetic accessibility. Its true significance lies in its role as a versatile scaffold, enabling the synthesis of diverse and complex molecules. For drug development professionals, it represents a validated starting point for exploring new chemical space, particularly in the realm of adrenergic and serotonergic modulators. The combination of the privileged 1,4-benzodioxane core and the reactive ketone handle ensures its continued relevance in the pursuit of novel therapeutic agents.
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